4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms, one on the benzene ring and another on the phenyl ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide typically involves the following steps:
Bromination of 3-methylbenzenesulfonamide: The initial step involves the bromination of 3-methylbenzenesulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated product is then subjected to a coupling reaction with 3-bromophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene and phenyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-bromophenyl)benzamide
- 4-bromo-N-(3-bromophenyl)-3-fluorobenzamide
- 4-bromo-N-(3-bromophenyl)-2-chlorobenzamide
Uniqueness
4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide is unique due to the presence of both bromine atoms and the sulfonamide group, which confer distinct chemical properties and reactivity. The methyl group on the benzene ring also influences its steric and electronic characteristics, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-(3-bromophenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-7-12(5-6-13(9)15)19(17,18)16-11-4-2-3-10(14)8-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKPYQYBDZYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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